molecular formula C11H11N3O4S B1471077 3-(4-Methoxy-2-nitrophenyl)-1-methyl-2-thioxoimidazolidin-4-one CAS No. 956587-22-7

3-(4-Methoxy-2-nitrophenyl)-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B1471077
CAS No.: 956587-22-7
M. Wt: 281.29 g/mol
InChI Key: DPJWRNCUOVWHNW-UHFFFAOYSA-N
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Description

The compound is a derivative of nitrophenyl compounds, which are aromatic compounds containing a nitro group attached to a phenyl ring . They are often used in the synthesis of various organic compounds and can exhibit different properties based on their structure .

Scientific Research Applications

Antibacterial and Antifungal Applications

A significant application of imidazolidinone derivatives, including 3-(4-Methoxy-2-nitrophenyl)-1-methyl-2-thioxoimidazolidin-4-one, is in the development of compounds with notable antibacterial and antifungal activities. Research indicates that these compounds exhibit significant activities against various microbial strains. For instance, new derivatives synthesized from imidazolidinone showed potent antimicrobial effects, underscoring their potential in addressing bacterial and fungal infections (Ammar et al., 2016; Abdullah, 2018).

Cancer Research

Another critical area of application is in cancer research, where imidazolidinone derivatives have been explored for their antitumor properties. Compounds synthesized from this compound derivatives were evaluated for their potential as antitumor agents, particularly against breast cancer. Molecular docking studies suggested that these compounds could effectively bind to cancer-related receptors, highlighting their potential for further development as cancer therapeutics (Vanitha et al., 2021).

Synthetic and Chemical Studies

In the synthetic chemistry domain, the properties of this compound derivatives have been utilized in various reactions, including dehydrogenation processes under microwave and flash vacuum pyrolysis conditions. Such studies not only reveal the chemical behavior of these compounds under different conditions but also open pathways to novel synthetic applications (Pepino et al., 2012).

Antioxidant Properties

Research has also explored the antioxidant properties of imidazolidinone derivatives, including the assessment of their effectiveness in neutralizing oxidative stress in biological systems. This area of study suggests that such compounds could be valuable in developing therapies aimed at mitigating oxidative stress-related diseases (Ja et al., 2022).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it’s used as a pharmaceutical, it would interact with biological systems in a specific way to exert its effect .

Safety and Hazards

Nitrophenyl compounds can be hazardous. They can cause skin and eye irritation, and may be harmful if inhaled or swallowed . Proper safety measures should be taken when handling these compounds .

Future Directions

The future directions for this compound would depend on its specific uses and properties. It could potentially be used in the synthesis of new compounds, or in various industries depending on its properties .

Properties

IUPAC Name

3-(4-methoxy-2-nitrophenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-12-6-10(15)13(11(12)19)8-4-3-7(18-2)5-9(8)14(16)17/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJWRNCUOVWHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=S)C2=C(C=C(C=C2)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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